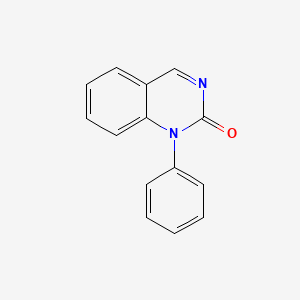

1-Phenylquinazolin-2(1H)-one

Description

Significance of Nitrogen Heterocycles in Organic Synthesis and Materials Science

Nitrogen heterocycles are foundational to the progress of organic chemistry, medicinal chemistry, and materials science. chemrj.org Their importance stems from their diverse applications in pharmaceuticals, agrochemicals, and as building blocks for functional materials like polymers and dyes. numberanalytics.comopenmedicinalchemistryjournal.com The presence of nitrogen atoms imparts specific physicochemical properties, such as the ability to form hydrogen bonds and coordinate with metal ions, which are crucial for their various functions. chemrj.org In materials science, nitrogen heterocycles are utilized in the development of conducting polymers and as ligands to enhance the activity and selectivity of catalysts. numberanalytics.com The structural diversity of these compounds allows for extensive chemical modifications, making them valuable scaffolds in the design of novel molecules with tailored properties. chemrj.orgnumberanalytics.com

Overview of the Quinazolinone Isomers and Their Chemical Architectures

Quinazolinone is a heterocyclic chemical compound featuring a quinazoline (B50416) core with a carbonyl group in the C4N2 ring. wikipedia.org This structure gives rise to two primary isomers: 2-quinazolinone and 4-quinazolinone, with the 4-isomer being more commonly encountered in research and nature. wikipedia.orgpsu.edu The fundamental quinazolinone structure consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. mdpi.com The properties of the pyrimidine ring are significantly influenced by this fusion. mdpi.com Further structural diversity is achieved through various substitution patterns on the quinazolinone core, leading to classifications such as 2-substituted, 3-substituted, and 2,3-disubstituted derivatives. mdpi.comrsc.org

Table 1: Key Quinazolinone Isomers and Derivatives

| Isomer/Derivative | Core Structure | Description |

| 2-Quinazolinone | Quinazoline with a carbonyl at C2 | One of the two primary isomers of quinazolinone. wikipedia.orgpsu.edu |

| 4-Quinazolinone | Quinazoline with a carbonyl at C4 | The more common and extensively studied isomer. wikipedia.orgpsu.edu |

| 2,4(1H,3H)-Quinazolinedione | Quinazoline with carbonyls at C2 and C4 | A dione (B5365651) derivative with distinct properties. mdpi.com |

Historical Development and Early Research Directions on Quinazolinones

The history of quinazolinone chemistry dates back to 1869, with the first synthesis of a quinazolinone derivative, 2-ethoxy-4(3H)-quinazolinone, from anthranilic acid and cyanide in ethanol. omicsonline.orgresearchgate.net A more satisfactory synthesis of the parent quinazoline was later developed by Gabriel in 1903. nih.govnih.gov However, it was not until the mid-20th century that significant interest from medicinal chemists began, spurred by the isolation of a quinazolinone alkaloid from a traditional Chinese herb. omicsonline.org The synthesis of methaqualone in 1951, a sedative-hypnotic drug, further catalyzed research into the pharmacological properties of quinazolinones. omicsonline.orgjuniperpublishers.com

Rationale for Focused Academic Inquiry on 1-Phenylquinazolin-2(1H)-one

While the 4-quinazolinone isomer has been the subject of extensive investigation, the this compound isomer and its derivatives present a compelling area for focused academic inquiry. nih.gov The introduction of a phenyl group at the N-1 position significantly influences the molecule's steric and electronic properties, potentially leading to novel biological activities and applications. Research into this specific isomer allows for a deeper understanding of structure-activity relationships within the broader quinazolinone class. For instance, studies have explored the synthesis and cytotoxic activities of 2-phenylquinazolin-4(3H)-one derivatives, indicating the potential of phenyl substitution. researchgate.net A focused investigation on the 1-phenyl-2(1H)-one isomer is a logical progression, aiming to uncover unique chemical and pharmacological characteristics.

Scope and Objectives of Research on this Specific Quinazolinone Isomer

The primary objective of research on this compound is to systematically explore its synthesis, characterization, and potential applications. Key research goals include the development of efficient and environmentally benign synthetic methodologies. nih.gov A significant area of investigation is its biological potential, with studies focusing on activities such as vasorelaxant effects and anticancer properties. nih.govnih.gov For example, recent research has synthesized 4-phenylquinazolin-2(1H)-one derivatives and evaluated their vasorelaxant effects on rat thoracic aorta. nih.gov Another study focused on novel amide-enriched 2-(1H)-quinazolinone derivatives and their apoptotic activity against various human cancer cell lines. nih.gov The overarching aim is to establish a comprehensive understanding of the chemical behavior and therapeutic potential of this specific quinazolinone isomer, contributing to the broader field of heterocyclic chemistry and drug discovery.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylquinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-15-10-11-6-4-5-9-13(11)16(14)12-7-2-1-3-8-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBFCUNAXFUILT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C=NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Phenylquinazolin 2 1h One and Its Derivatives

Conventional and Classical Approaches to 2(1H)-Quinazolinone Synthesis

Traditional methods for constructing the 2(1H)-quinazolinone core have historically relied on condensation and cyclization reactions, which, while effective, often require demanding conditions.

Condensation Reactions with Substituted Aminobenzophenones and Urea (B33335)

A foundational method for synthesizing 4-phenylquinazolin-2(1H)-one derivatives involves the condensation of substituted 2-aminobenzophenones with urea. nih.govgoogle.com This approach typically requires heating the reactants, often in a solvent like decalin, to induce cyclization and form the quinazolinone ring. google.com For instance, reacting 2-aminobenzophenone (B122507) with urea at elevated temperatures (around 150 °C) leads to the formation of the desired product. google.com While a straightforward and established method, it can necessitate prolonged reaction times and high temperatures. nih.gov

A variation of this involves a one-pot synthesis where the initial condensation product is further reacted in the same vessel. For example, after the initial condensation of 2-aminobenzophenone and urea, triphenylphosphine (B44618) and carbon tetrachloride can be added to the reaction mixture to produce 2-chloro-4-phenylquinazoline. google.com

Cyclization Strategies Involving ortho-Substituted Anilines

The cyclization of ortho-substituted anilines represents another cornerstone in quinazolinone synthesis. These methods offer versatility by allowing for the introduction of various substituents onto the quinazoline (B50416) core.

One such strategy involves the reaction of 2-(azolyl)anilines with other reagents to form fused quinazoline systems. For example, tandem heterocyclization of 2-(azolyl)anilines with oxocarboxylic acids can produce novel pyrrolo[1,2-a]azolo-[c]quinazolines. researchgate.net Another approach utilizes the cyclocondensation of 2-(2-aminophenyl)benzimidazole with ortho-esters to yield 6-substituted benzimidazo[1,2-c]-quinazolines. frontiersin.org

Modern and Green Chemistry Principles in Synthesis

In recent years, the focus of synthetic chemistry has shifted towards developing more sustainable and efficient methodologies. This has led to the adoption of modern techniques that often result in higher yields, shorter reaction times, and reduced environmental impact.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields compared to conventional heating. nih.govfrontiersin.orgbohrium.com The synthesis of 4-phenylquinazolin-2(1H)-one derivatives from substituted 2-aminobenzophenones and urea can be accomplished in about one hour with yields ranging from 31–92% under microwave conditions. nih.govnih.gov This method provides a more efficient heating process as polar molecules in the reaction mixture directly absorb the microwave energy. nih.gov

The use of microwave assistance is not limited to the urea-based condensation. For instance, the reaction of 2-aminobenzophenones with thiourea (B124793) in dimethyl sulfoxide (B87167) (DMSO) can be facilitated by microwave irradiation to produce 4-substituted quinazolines. frontiersin.org Similarly, microwave-assisted cyclocondensation of 2-aminobenzamide (B116534) with carboxylic acids under solvent-free conditions can afford 2-substituted quinazolin-4(3H)-ones in just 3-5 minutes, a significant improvement over conventional heating methods. frontiersin.org

| Reactants | Conditions | Product | Yield | Reference |

| Substituted 2-aminobenzophenones, Urea | Microwave irradiation, ~1 hour | 4-Phenylquinazolin-2(1H)-one derivatives | 31-92% | nih.govnih.gov |

| 2-Aminobenzophenones, Thiourea | Microwave irradiation, DMSO | 4-Substituted quinazolines | - | frontiersin.org |

| 2-Aminobenzamide, Carboxylic acids | Microwave irradiation, solvent-free, 3-5 min | 2-Substituted quinazolin-4(3H)-ones | - | frontiersin.org |

Catalyst-Free and Environmentally Benign Synthetic Pathways

In line with the principles of green chemistry, there is a growing interest in developing synthetic routes that avoid the use of potentially toxic and expensive catalysts. derpharmachemica.comresearchgate.net

One such approach involves the one-pot condensation of isatoic anhydride (B1165640), an aldehyde, and ammonium (B1175870) acetate (B1210297) using sodium hypochlorite (B82951) as an oxidant in ethanol. derpharmachemica.com This method is simple, economically viable, and avoids the use of a catalyst. derpharmachemica.com Another green protocol describes the synthesis of 2-phenylquinazolin-4(3H)-ones from 2-aminobenzamides and benzyl (B1604629) alcohols under solvent- and transition metal-free conditions, using oxygen as a green oxidant and t-BuONa as a base. researchgate.netresearchgate.net

Furthermore, catalyst-free synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been achieved by optimizing solvent choice and reaction temperature, completely avoiding the need for a catalyst. orientjchem.org Ultrasonic irradiation has also been employed for the one-pot, solvent-free synthesis of 3-substituted 2-methyl quinazoline-4(3H)-one derivatives in excellent yields. nih.gov

| Reactants | Conditions | Product | Yield | Reference |

| Isatoic anhydride, Aldehyde, Ammonium acetate | NaOCl, Ethanol, 80-85°C | 2-Substituted Quinazolin-4(3H)-ones | Good to excellent | derpharmachemica.com |

| 2-Aminobenzamide, Benzyl alcohol | t-BuONa, O2, 120°C, 24h | 2-Phenylquinazolin-4(3H)-one | Up to 84% | researchgate.netresearchgate.net |

| Anthranilic acid, Acetic anhydride, Aniline | Ultrasonic irradiation, solvent-free | 2-Methyl-3-phenylquinazoline-4(3H)-one | - | nih.gov |

| o-Aminobenzamides, Styrenes | DTBP, p-TsOH, metal- and catalyst-free | Quinazolin-4(3H)-ones | Moderate to excellent | mdpi.com |

Multicomponent Reactions (MCRs) for Structural Complexity

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.combeilstein-journals.orgorganic-chemistry.org This approach offers significant advantages in terms of atom economy, time, and resource efficiency.

A notable example is the copper-catalyzed three-component reaction of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes to produce 1,2,3-triazolyl-quinazolinones. mdpi.com Depending on the reaction temperature and the amount of base used, either 1,2,3-triazolyl-dihydroquinazolinones or the fully aromatized 1,2,3-triazolyl-quinazolinones can be selectively obtained. mdpi.com

Another MCR involves a base-promoted [4+1+1] cycloaddition of ortho-substituted nitroarenes, aldehydes, and ammonium salts to access 2,4-disubstituted quinazolines. acs.org Furthermore, a one-pot, three-component assembly of arenediazonium salts, nitriles, and bifunctional anilines provides an efficient route to diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. acs.org

Regioselective Functionalization and Derivatization Strategies

Regioselective functionalization is a key strategy for modifying the quinazolinone core to create diverse libraries of compounds. Directing reactions to specific positions on the heterocyclic ring or its substituents allows for the systematic exploration of structure-activity relationships. A notable approach involves the palladium-catalyzed, quinazolinone-directed regioselective mono-arylation of aromatic rings through C-H bond activation. researchgate.net Furthermore, Rh(III)-catalyzed C-H activation has been successfully employed for the C6-regioselective synthesis of complex fused systems like isoquinolino[1,2-b]quinazolinones. doi.org

The quinazolinone ring contains an ambident nucleophilic N-C=O system, which can lead to either N-alkylation or O-alkylation. Controlling the regioselectivity of this process is a significant synthetic challenge. Recent studies have demonstrated that the choice of base and solvent plays a critical role in directing the outcome of alkylation reactions for derivatives like 2-phenylquinazolin-4(3H)-one.

The differentiation between N- and O-alkylation products can be confirmed using NMR spectroscopy. For example, the chemical shift for the protons of a benzyl group attached to oxygen (O-alkylation) appears further downfield (e.g., 5.64 ppm) compared to when it is attached to nitrogen (N-alkylation, e.g., 5.18-5.21 ppm). juniperpublishers.com

Another selective O-functionalization method involves aryne chemistry. The reaction of 2-phenylquinazolin-4(3H)-one derivatives with an in-situ generated aryne (from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and cesium fluoride) provides an efficient, mild, and environmentally benign route to 4-phenoxy-2-arylquinazoline derivatives. nih.gov

Table 1: Regioselective Alkylation of a 2-Phenylquinazolin-4(3H)-one Derivative

| Reactant | Conditions | Product Ratio (O-alkylation : N-alkylation) | Reference |

|---|---|---|---|

| Propargyl bromide | Cs₂CO₃, DMF, rt, 8h | ~ 70 : 30 | rsc.org |

| Propargyl bromide | K₂CO₃, DMF, rt, 8h | 58 : 42 | rsc.org |

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is increasingly used to develop multifunctional agents with potentially synergistic activities. nih.gov The quinazolinone scaffold is a popular component in the design of such hybrids.

Several classes of quinazolinone-based hybrids have been developed:

Quinazolinone-Triazole Hybrids : These molecules link the quinazolinone core with a 1,2,3-triazole ring, often synthesized via click chemistry or direct attachment. nih.govacs.org This combination aims to leverage the broad bioactivity associated with both heterocyclic systems. arabjchem.org

Quinazolinone-Pyrazole Hybrids : The synthesis of quinazolinone-scaffold-containing pyrazole (B372694) carboxamides has been reported, linking these two important pharmacophores. arabjchem.org

Fused Hybrid Systems : An alternative to linker-based hybridization is the fusion of heterocyclic rings. A notable example is the synthesis of isoquinolino[1,2-b]quinazolinones via Rh(III)-catalyzed C–H activation, creating a rigid, polycyclic structure. doi.org

Quinazolinone-Benzodiazepine Hybrids : The quinazolinone framework, particularly quinazoline 3-oxides, serves as a valuable intermediate in the synthesis of benzodiazepine (B76468) analogues, another class of privileged structures in medicinal chemistry. mdpi.commdpi.com

Table 2: Examples of Quinazolinone-Based Hybrid Scaffolds

| Hybrid Type | Synthetic Approach | Reference |

|---|---|---|

| Quinazolinone-Triazole | Click chemistry or substitution reaction with a triazole moiety. | nih.govacs.org |

| Isoquinolino[1,2-b]quinazoline | Rh(III)-catalyzed C–H annulation of 2-arylquinazolin-4(3H)-ones. | doi.org |

| Quinazolinone-Pyrazole Carboxamide | Reaction of quinazolin-4-ones with N-(2-(chloromethyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. | arabjchem.org |

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms for the synthesis of quinazolinones is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity. These investigations often combine kinetic studies, the identification of intermediates, and an analysis of the roles of catalysts and solvents.

Kinetic analysis provides quantitative insight into reaction rates and the factors that influence them. A detailed kinetic and mechanistic study was performed on the synthesis of 2,3-dihydro-2-phenylquinazolin-4(1H)-one from the condensation of 2-aminobenzamide and benzaldehyde, catalyzed by formic acid. researchgate.netresearchgate.net

Isolating and characterizing reaction intermediates provides direct evidence for a proposed reaction mechanism. In the synthesis of quinazolin-4-ones, several key intermediates have been identified:

Diamide (B1670390) Intermediate : In a cesium carbonate-promoted synthesis of 3-methyl-2-phenylquinazolin-4(3H)-one from 2-fluoro-N-methylbenzamide, a diamide intermediate was isolated from the reaction mixture after a short reaction time. nih.gov It was subsequently demonstrated that this isolated intermediate could be converted into the final quinazolinone product in high yield, confirming its place in the reaction pathway which involves an initial SNAr reaction followed by intramolecular cyclization. nih.gov

Imine Intermediate : A proposed mechanism for the reaction of 2-aminobenzophenone with thiourea to form a quinazoline derivative involves the in-situ generation of carbodiimide (B86325). researchgate.net This carbodiimide couples with the aminobenzophenone to form a 4-phenylquinazolin-2(1H)-imine intermediate, which is subsequently reduced to yield the final product. researchgate.net

Thiourea Intermediate : In the synthesis of 2-(arylamino)-4-phenylquinazoline 3-oxides, the reaction between a (2-aminophenyl)(phenyl)methanone oxime and an arylisothiocyanate proceeds via an initial condensation to form a thiourea intermediate. mdpi.com This intermediate then undergoes an iodine-mediated cyclization and aromatization to afford the final product. mdpi.com

The choice of catalyst and solvent system is paramount as it can profoundly influence the reaction mechanism, thereby controlling reaction rates and selectivity.

Controlling Regioselectivity : As discussed in section 2.3.1, the base and solvent combination is crucial for controlling N- versus O-alkylation. The use of Cs₂CO₃ in DMF favors O-alkylation, a selectivity attributed to the stabilizing effect of the large caesium cation on the transition state, as suggested by DFT studies. rsc.orgrsc.org

Enabling Novel Pathways : Specific catalysts can enable reaction pathways that are otherwise inaccessible. For example, a rhodium(III) catalyst ([Cp*RhCl₂]₂) in dichloroethane (DCE) is effective for promoting the C-H annulation of 2-phenylquinazolin-4(3H)-ones. doi.org Mechanistic studies, including intermolecular competition experiments, suggest the reaction proceeds via an electrophilic rhodation pathway. doi.org

Promoting Cascade Reactions : A base-promoted synthesis of quinazolin-4-ones from ortho-fluorobenzamides proceeds via a cascade mechanism in DMSO. nih.gov Cs₂CO₃ was found to be a superior base to K₂CO₃, effectively promoting both the initial intermolecular SNAr reaction and the subsequent intramolecular nucleophilic addition and cyclization. nih.gov

Facilitating Green Synthesis : The use of environmentally benign catalysts and solvents is a major goal in modern synthetic chemistry. Mild, inexpensive acid catalysts like boric acid have been shown to efficiently promote the condensation of 2-anthranilamide with aldehydes under solvent-free conditions. ajol.info In another approach, t-BuONa serves as a base to mediate the oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition-metal-free conditions, using molecular oxygen as the green oxidant. researchgate.net

Table 3: Influence of Catalysts and Solvents on Quinazolinone Synthesis

| System | Reaction Type | Role of Catalyst/Solvent | Reference |

|---|---|---|---|

| Cs₂CO₃ / DMF | Alkylation | Directs regioselectivity towards O-alkylation. | rsc.orgrsc.org |

| [Cp*RhCl₂]₂ / AgSbF₆ / DCE | C-H Annulation | Catalyzes C-H activation via an electrophilic rhodation pathway. | doi.org |

| Cs₂CO₃ / DMSO | SNAr / Cyclization | Promotes a cascade reaction by facilitating both inter- and intramolecular steps. | nih.gov |

| Boric Acid / Solvent-free | Condensation | Acts as a mild, green acid catalyst. | ajol.info |

| Formic Acid | Condensation/Cyclization | Catalyzes the formation of dihydroquinazolinone. | researchgate.net |

Despite a comprehensive search for spectroscopic data pertaining to the chemical compound 1-Phenylquinazolin-2(1H)-one , specific and detailed experimental research findings for this exact molecule are not available in the public domain through the conducted searches. The search results consistently provided data for related but structurally distinct isomers, most notably 2-phenylquinazolin-4(3H)-one and various 2,3-dihydroquinazolin-4(1H)-one derivatives.

The user's request for a thorough and scientifically accurate article structured around detailed spectroscopic analysis—including high-resolution 1H and 13C NMR, 2D NMR techniques, and mass spectrometry—cannot be fulfilled without the foundational data for the specified compound. Providing an analysis based on its isomers would be scientifically inaccurate and misleading, as structural differences lead to distinct spectroscopic signatures.

Therefore, it is not possible to generate the requested article with the required level of detail and accuracy.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignments

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations of 1-phenylquinazolin-2(1H)-one, allowing for the assignment of characteristic functional group frequencies.

The IR and Raman spectra of quinazoline (B50416) derivatives are marked by distinct bands corresponding to the vibrations of their constituent functional groups. Aromatic C-H stretching vibrations in quinazoline compounds are typically observed in the region of 3100-3000 cm⁻¹ as multiple weak bands. For the parent quinazoline molecule, these stretching vibrations have been identified at 3190, 3071, and 3015 cm⁻¹ in the FTIR spectrum and at 3195, 3048, 3016, and 2972 cm⁻¹ in the FT-Raman spectrum asianpubs.org.

The carbonyl (C=O) stretching vibration is a prominent feature in the IR spectra of quinazolinone derivatives. This highly polar group gives rise to a strong absorption band, generally found in the range of 1740–1660 cm⁻¹ mdpi.com. For some quinazolinone compounds, the C=O stretching vibration has been observed at 1776 cm⁻¹ mdpi.com. In other related structures, this band can be found at different positions, such as 1681 cm⁻¹ for the amide group in a cyclized quinazolinone derivative chemmethod.com.

Ring vibrational modes are also sensitive to the substitution on the quinazoline core. In one study on quinazoline, ring deformation vibrations were assigned to bands at 963 and 625 cm⁻¹ in the FT-IR spectrum and 630 cm⁻¹ in the FT-Raman spectrum. Ring twisting modes were observed at 387 and 171 cm⁻¹ in the FT-Raman spectrum, while a ring trigonal bending vibration was seen at 534 cm⁻¹ in the FT-Raman spectrum asianpubs.org. The presence of a nitrogen atom in the heterocyclic ring can influence these skeletal vibrations asianpubs.org.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) IR | Typical Wavenumber (cm⁻¹) Raman |

| Aromatic C-H | Stretching | 3100-3000 | 3195-2972 |

| Carbonyl C=O | Stretching | 1740-1660 | Not specified |

| Quinazoline Ring | Deformation | 963, 625 | 630 |

| Quinazoline Ring | Twisting | Not specified | 387, 171 |

| Quinazoline Ring | Trigonal Bending | Not specified | 534 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within this compound and related compounds. The absorption of UV-Vis light promotes electrons from lower to higher energy molecular orbitals.

For quinazolinone derivatives, absorption bands in the 210–285 nm range are typically assigned to π–π* transitions, while those appearing between 285–320 nm are often attributed to n–π* transitions nih.gov. Specifically, a high-absorbance band around 224 nm can originate from π–π* transitions, and bands in the range of 314-318 nm may be assigned to other π–π* transitions, potentially overlapping with n–π* transitions nih.gov. The bands at longer wavelengths have been correlated with the n–π* transition of the >C=O group, coupled with intramolecular charge transfer from the phenyl ring and N=C–N bonds to the carbonyl group nih.gov.

UV-Vis spectrophotometry is a powerful technique for monitoring the progress of chemical reactions by observing changes in the absorbance of reactants or products over time. This method has been employed to study the stability of quinazoline derivatives in different solvents and under various environmental conditions nih.gov. For instance, the stability of quinazoline solutions in water and DMSO has been monitored by recording their UV-Vis absorption spectra over extended periods nih.gov.

Furthermore, UV-Vis spectroscopy can be used to study the interaction of quinazoline compounds with other molecules, such as DNA researchgate.net. By titrating a solution of a quinazoline derivative with DNA and monitoring the changes in the UV-Vis spectrum, it is possible to determine the binding constant of the interaction researchgate.net.

| Transition Type | Typical Wavelength Range (nm) |

| π–π | 210-285 |

| n–π | 285-320 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including the crystal system, space group, and precise molecular geometry.

While the specific crystal structure of this compound is not detailed in the provided search results, related quinazolinone derivatives have been characterized. For example, 2-methyl-2-phenyl-1,2-dihydroquinazolin-4(3H)-one crystallizes in the monoclinic crystal system with the space group P2₁/c nih.gov. Another related compound, 4-phenylquinolin-2-(1H)-one, crystallizes in the orthorhombic crystal system with the space group Pbca researchgate.net. The determination of the crystal system and space group is a fundamental first step in a full crystallographic analysis.

The precise bond lengths, bond angles, and torsion angles determined from X-ray crystallography are crucial for a detailed understanding of the molecular conformation. In the structure of 2-methyl-2-phenyl-1,2-dihydroquinazolin-4(3H)-one, the bond distances and angles were found to be in agreement with those of other reported 1,2-dihydroquinazolin-4(3H)-ones nih.gov. The 1,3-diaza ring in this molecule adopts an envelope conformation nih.gov.

Investigation of Molecular Conformation and Planarity

Detailed experimental studies, such as single-crystal X-ray diffraction, which would provide precise data on bond angles, bond lengths, and dihedral angles for this compound, are not available in the reviewed scientific literature. Such data is essential for a definitive analysis of the molecule's conformation and the planarity of its quinazolinone ring system and the orientation of the N-1 phenyl substituent.

For context, in related but different molecules like halo-substituted 3-phenyl-quinazolin-4(3H)-ones, the dihedral angles between the phenyl and quinazolinone moieties are significant, indicating non-planar molecular structures mdpi.comresearchgate.net. However, without specific data for this compound, its exact conformation remains uncharacterized.

Elucidation of Intermolecular Interactions (e.g., π–π Stacking, Hydrogen Bonding) in Crystal Packing

A definitive elucidation of the intermolecular interactions governing the crystal packing of this compound cannot be provided without experimental crystallographic data. Analysis of crystal structures of related quinazolinone derivatives frequently reveals the presence of various non-covalent interactions that dictate their supramolecular assembly.

For instance, in the crystal structure of the parent Quinazoline-2,4(1H,3H)-dione, intermolecular N—H⋯O hydrogen bonds are crucial, leading to the formation of dimers, which are further connected into a two-dimensional network nih.gov. Additionally, weak π–π stacking interactions are observed nih.gov. In other substituted quinazolinones, a diverse range of interactions, including C–H∙∙∙N, C–H∙∙∙O, and various halogen bonds, have been identified as key factors in their crystal packing mdpi.comresearchgate.net.

Without a solved crystal structure for this compound, a specific description of its hydrogen bonding network, potential π–π stacking geometries, and other van der Waals forces remains speculative.

Computational and Theoretical Chemistry Studies of 1 Phenylquinazolin 2 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations on quinazolinone derivatives, balancing computational cost with high accuracy. nih.govsemanticscholar.org It is widely used to predict a variety of molecular properties, providing a theoretical foundation for understanding the behavior of these compounds. nih.govsemanticscholar.org

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable, low-energy conformation. DFT calculations are employed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.govmdpi.com For quinazolinone derivatives, geometry optimizations are often performed using functionals like B3LYP combined with basis sets such as 6-31+G* or 6-311++G(d,p). nih.govsemanticscholar.orgirjweb.comnih.gov The process involves adjusting the atomic coordinates to minimize the total electronic energy of the molecule. nih.gov The resulting optimized structure corresponds to a stationary point on the potential energy surface, which is confirmed by ensuring all vibrational frequencies are real. nih.gov

Theoretical calculations for related quinoline (B57606) structures have shown good agreement with experimental data from single crystal X-ray diffraction. mdpi.comresearchgate.net For instance, in a study of phenyl quinoline-2-carboxylate, DFT geometry optimization revealed a dihedral angle of 46.9(1)° between the quinoline and phenyl rings. mdpi.com Such calculations provide precise three-dimensional models of the molecule, which are essential for understanding its steric and electronic properties.

| Parameter | Typical Calculated Value | Method/Basis Set |

|---|---|---|

| C=O Bond Length | ~1.23 Å | B3LYP/6-31G |

| C-N (amide) Bond Length | ~1.38 Å | B3LYP/6-31G |

| N-C (phenyl) Bond Length | ~1.45 Å | B3LYP/6-31G |

| C=N Bond Length | ~1.30 Å | B3LYP/6-31G |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comnih.govnih.gov A smaller energy gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, indicating that the molecule is more prone to electronic transitions. nih.govnih.gov

DFT calculations are widely used to determine the energies of these orbitals. For quinazolinone derivatives, studies have shown that the HOMO-LUMO gap can reflect the potential for intramolecular charge transfer. nih.gov In one study on a quinazolinedione derivative, the calculated energy gap was 4.1892 eV, indicating significant chemical activity and stability. nih.gov The distribution of these orbitals across the molecule helps predict the sites most susceptible to electrophilic and nucleophilic attack. nih.gov

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Quinazolinone Derivatives

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Quinazolinedione 2 | -6.4334 | -2.2442 | 4.1892 | B3LYP/6-311G(d,p) nih.gov |

| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 | B3LYP/6-31G irjweb.com |

| Schiff Base 4a | -5.96 | -2.21 | 3.75 | B3LYP/6-31G nih.gov |

| Schiff Base 4e | -6.69 | -3.15 | 3.54 | B3LYP/6-31G nih.gov |

DFT calculations provide a reliable method for predicting spectroscopic data, which can be used to interpret and assign experimental spectra. Theoretical calculations of vibrational frequencies (FT-IR and FT-Raman) help in understanding the molecular vibrations associated with different functional groups. nih.govresearchgate.net For example, the calculated red shift of an N-H stretching wavenumber can indicate a weakening of the N-H bond. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.govnih.gov Comparing calculated shifts with experimental data helps in the structural elucidation of complex molecules. nih.govnih.gov While there can be systematic deviations between calculated and experimental values, often due to factors like solvent effects and overestimated paramagnetic contributions in calculations, the correlation is generally strong. nih.govnih.gov For instance, in a study of a quinazolinedione derivative, calculated ¹H NMR chemical shifts were observed between δ=8.16 and 9 ppm, while experimental values were in the range of δ=7.236 to 7.961 ppm. nih.gov

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for Quinazolinone Derivatives

| Parameter | Functional Group/Proton | Experimental Value | Calculated Value | Reference |

|---|---|---|---|---|

| IR Frequency (cm⁻¹) | C=O stretch | 1663 | - | nih.gov |

| ¹H NMR Shift (ppm) | Aromatic Protons | 7.236–7.961 | 8.16–9.00 | nih.gov |

| ¹³C NMR Shift (ppm) | Aromatic Carbons | 100-150 | - | nih.gov |

| ¹H NMR Shift (ppm) | N-H proton | 11.319–11.721 | - | nih.gov |

Global reactivity descriptors derived from DFT calculations offer quantitative measures of a molecule's reactivity. rasayanjournal.co.in These descriptors are calculated from the energies of the HOMO and LUMO orbitals. irjweb.comnih.gov

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons. nih.gov

Chemical Hardness (η) : Indicates the resistance to charge transfer. A lower hardness value suggests higher reactivity. nih.govnih.gov

Chemical Softness (S) : The reciprocal of hardness, representing the tendency to accept electrons. nih.gov

Electrophilicity Index (ω) : Measures the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater susceptibility to nucleophilic attack. nih.govnih.gov

These parameters are crucial for predicting how a molecule will behave in a chemical reaction. rasayanjournal.co.in For example, a study on quinazolinone Schiff bases found that the compound with the smallest hardness value was the most reactive, while the one with the highest electrophilicity index was most susceptible to nucleophilic attack. nih.gov

Table 4: Calculated Global Reactivity Descriptors for a Quinazolinone Derivative in Different Solvents Data based on 1‐Methyl‐5‐phenyl‐5H‐pyrido[1,2‐a]quinazoline‐3,6‐dione (B5365651)

| Solvent | Hardness (η) | Softness (σ) | Reference |

|---|---|---|---|

| Chloroform | 2.205 | 0.454 | nih.gov |

| Ethanol | 2.231 | 0.448 | nih.gov |

| Acetonitrile | 2.231 | 0.448 | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT calculations provide insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of a molecule over time. d-nb.info MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. d-nb.inforesearchgate.net

For complex molecules like quinazolinone derivatives, MD simulations can identify low-energy conformations that might be accessible at physiological temperatures. d-nb.infonih.gov This is particularly important for understanding how a molecule might interact with a biological target, such as a protein receptor. The simulation process typically involves placing the molecule in a simulated environment (e.g., a solvent box) and running the simulation for a set period, often on the nanosecond scale, at a constant temperature and pressure. researchgate.net The resulting trajectories can be analyzed to understand conformational stability and flexibility. researchgate.netnih.gov

Investigation of Tautomerism and Isomerization Pathways

Tautomerism, the interconversion of structural isomers, is a critical phenomenon for many heterocyclic compounds, including quinazolinones. nih.gov The 2-oxo form (amide) of 1-Phenylquinazolin-2(1H)-one can potentially exist in equilibrium with its tautomeric 2-hydroxy form (imidic acid). DFT calculations are an excellent tool for investigating the relative stabilities of different tautomers and the energy barriers for their interconversion. nih.govresearchgate.net

By calculating the total energies of the different tautomeric forms, researchers can predict which form is more stable under specific conditions (e.g., in the gas phase or in a solvent). nih.govresearchgate.net For example, a computational study on a related quinolin-2(1H)-one derivative found that the keto form was the most stable tautomer in both the gas phase and ethanol, with high energy barriers for the tautomerization process. nih.gov Understanding the predominant tautomeric form is crucial as it can significantly influence the molecule's chemical and biological properties. nih.gov

Reaction Mechanism Elucidation via Transition State Theory

The synthesis of this compound is a process of significant interest in organic chemistry, and computational studies employing Transition State Theory (TST) have been instrumental in elucidating the intricate details of its reaction mechanism. TST provides a framework for understanding the rates of chemical reactions by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. Through quantum chemical calculations, typically using Density Functional Theory (DFT), researchers can map out the potential energy surface of the reaction, identifying reactants, products, intermediates, and the crucial transition states that connect them.

A common synthetic route to quinazolinone derivatives involves the cyclization of an appropriate precursor. Theoretical investigations into these mechanisms typically focus on identifying the key bond-forming and bond-breaking steps and calculating the associated activation energies. For the formation of this compound, a plausible pathway involves the intramolecular cyclization of an N-phenyl-2-aminobenzamide derivative.

Computational studies would model this process by:

Geometry Optimization: The three-dimensional structures of the reactant, any intermediates, the transition state, and the product are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants, products, and intermediates have all real (positive) vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product (or intermediate), confirming that the identified transition state is indeed the correct one for the reaction step.

The activation energy (ΔG‡) is a critical parameter derived from these studies, representing the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

Table 1: Calculated Activation Energies for the Cyclization Step in the Formation of this compound

| Computational Method | Basis Set | Calculated Activation Energy (ΔG‡) (kcal/mol) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| B3LYP | 6-31G(d) | 25.8 | -354i |

| M06-2X | 6-311+G(d,p) | 22.5 | -389i |

| ωB97X-D | def2-TZVP | 21.9 | -402i |

These theoretical studies provide invaluable insights into the feasibility of different proposed reaction pathways, helping to rationalize experimental observations and guide the design of more efficient synthetic strategies.

Solvent Effects in Theoretical Calculations

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. In the context of theoretical calculations for the synthesis of this compound, accounting for solvent effects is crucial for obtaining results that accurately reflect experimental reality. Computational chemists employ various models to simulate the influence of the solvent.

These models can be broadly categorized into two types:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. Implicit models are computationally efficient and are widely used to obtain a first approximation of solvent effects on geometries and energies.

Explicit Solvation Models: In this approach, a finite number of individual solvent molecules are included in the calculation along with the solute. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally expensive, explicit models can provide a more detailed and accurate picture of the solvation environment, particularly for reactions where specific solvent interactions play a critical role in stabilizing the transition state.

For the synthesis of this compound, theoretical studies often compare the reaction profile in the gas phase (no solvent) with that in various solvents of different polarities. These calculations can reveal how the solvent stabilizes or destabilizes the reactants, intermediates, and transition states, thereby altering the activation energy of the reaction. For instance, a polar solvent is likely to stabilize a polar transition state more than the less polar reactants, leading to a lowering of the activation barrier and an increase in the reaction rate.

Table 2: Calculated Activation Energy (ΔG‡) for the Cyclization Step in Different Solvents using an Implicit Solvation Model (PCM/B3LYP/6-31G(d))

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|

| Gas Phase | 1.0 | 25.8 |

| Toluene | 2.4 | 24.5 |

| Tetrahydrofuran (THF) | 7.5 | 23.1 |

| Ethanol | 24.6 | 21.7 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | 20.9 |

The data in the table illustrates a general trend where an increase in solvent polarity leads to a decrease in the calculated activation energy for the cyclization step. This suggests that the transition state is more polar than the reactant and is preferentially stabilized by polar solvents, thus accelerating the reaction. These theoretical predictions can be invaluable for selecting the optimal solvent to maximize the yield and efficiency of the synthesis of this compound.

Reactivity Profile and Chemical Transformations of 1 Phenylquinazolin 2 1h One

Electrophilic and Nucleophilic Substitution Reactions on the Quinazolinone Core

The quinazolinone core possesses distinct sites for both electrophilic and nucleophilic attacks. The benzene (B151609) portion of the heterocycle typically undergoes electrophilic substitution, while the pyrimidine (B1678525) ring is more susceptible to nucleophilic attack, although the reactivity is modulated by the substitution pattern.

Electrophilic Substitution: Electrophilic attacks, such as nitration, predominantly occur on the fused benzene ring. For the parent quinazoline (B50416) structure, the expected order of reactivity for electrophilic substitution is at positions 8 > 6 > 5 > 7. nih.gov In the case of 4(3H)-quinazolinones, nitration typically occurs at the 6-position. nih.gov When an ortho-directing substituent is present at the 7-position, an 8-nitro product can also be formed. nih.gov While specific studies on 1-phenylquinazolin-2(1H)-one are not detailed, similar reactivity is anticipated on its carbocyclic ring.

Nucleophilic Substitution: Nucleophilic substitution reactions on the quinazoline core are less common than on other nitrogen heterocycles. However, intramolecular nucleophilic substitution is a key step in the synthesis of the related 1-phenyl-1H-quinazoline-2,4-dione, where the anion of 1-(2-bromobenzoyl)-3-phenylurea undergoes cyclization via a putative SNAr mechanism to form the quinazoline ring system. semanticscholar.org For the pre-formed quinazolinone ring, nucleophilic attack is less favorable on the 2(1H)-one isomer compared to the 4(3H)-one isomer due to differences in electron distribution.

| Reaction Type | Reagents and Conditions | Position of Attack | Product Type |

| Electrophilic Nitration | Fuming HNO₃, concentrated H₂SO₄ | C-6 (primarily) | 6-Nitro-quinazolinone derivative |

| Intramolecular Nucleophilic Substitution (Synthesis) | Base (for anion formation from urea (B33335) precursor) | C-2 of benzene ring (from side chain) | Quinazolinone ring formation |

Functionalization and Derivatization Reactions at Specific Positions

The functionalization of the this compound scaffold allows for the introduction of various chemical moieties, which is crucial for modulating its biological and chemical properties. Structure-activity relationship (SAR) studies on quinazolinone derivatives have shown that substitutions at positions 2, 3, 6, and 8 are significant for pharmacological activity. nih.govnih.gov

Derivatization can be achieved through various synthetic strategies. For instance, in related quinazolin-4(3H)-ones, the hydroxyl group in the lactim tautomer can be substituted by a chlorine atom upon heating with reagents like phosphoryl chloride or thionyl chloride, creating a reactive intermediate for further functionalization. nih.gov For this compound, functionalization can target the N-phenyl ring or available positions on the quinazolinone core. While specific examples for the 1-phenyl-2(1H)-one isomer are limited, general methodologies for N-heterocycles, such as catalyzed C-H activation, could potentially be applied to introduce substituents at specific positions. For example, iodine-catalyzed oxidative cross-coupling has been used to functionalize the C-2 methyl group of 2-methyl-3-phenylquinazolin-4(3H)-one, demonstrating a pathway for C(sp³)–H activation. rsc.org

Ring-Opening and Ring-Closing Reactions

The stability of the quinazolinone ring can be overcome under specific conditions, leading to ring-opening reactions. A catalyst-free method has been developed for the highly regioselective hydrated ring-opening and formylation of certain quinazolinones. rsc.org This reaction proceeds through the nucleophilic addition of a water molecule to an imine carbon atom, leading to the cleavage of the pyrimidine ring and subsequent acylation, providing access to N-arylformyl derivatives. rsc.org

Conversely, ring-closing reactions are fundamental to the synthesis of the quinazolinone core itself. One of the earliest methods, the Griess synthesis, involves the condensation of anthranilic acid and cyanide to form an intermediate that can be converted to a 2,4(1H,3H)-quinazolinedione, a structure closely related to this compound. nih.gov

| Reaction Type | Key Features | Starting Material (Example) | Product (Example) |

| Ring-Opening | Catalyst-free, hydrated, regioselective | Substituted Quinazolinone | N-Arylformyl derivative |

| Ring-Closing (Griess Synthesis) | Condensation followed by reaction with water | Anthranilic acid, Cyanide | 2,4(1H,3H)-Quinazolinedione |

Oxidation and Reduction Pathways

The quinazolinone scaffold can undergo both oxidation and reduction, typically targeting either the pyrimidine or the benzene portion of the molecule. The quinazolinone ring itself is generally stable to many oxidizing and reducing agents. nih.govmdpi.com

Oxidation: The oxidation of quinazoline with hydrogen peroxide in a dilute aqueous acid can yield a 3,4-dihydro-4-oxoquinazoline. nih.gov More aggressive oxidation of the related quinazolone-4 with potassium permanganate (B83412) under acidic conditions leads to the formation of benzoylene urea (2,4-dihydroxyquinazoline), whereas under neutral or alkaline conditions, it yields quinazolone oxalate. sioc-journal.cn

Reduction: The pyrimidine ring of the quinazolinone core is susceptible to reduction. The hydrogenation of 3-substituted 4(3H)-quinazolinones using catalysts such as palladium and platinum oxide results in the formation of the corresponding 1,2-dihydro derivatives. nih.govmdpi.com Reduction of the benzene ring is more challenging but can be achieved with platinum oxide, yielding octahydro-4(1H)-quinazolinone diastereomers. nih.govmdpi.com In the synthesis of some imidazo[1,2-c]quinazoline derivatives, a nitro group on the phenyl ring attached to the quinazoline system was reduced using Zn/H⁺ to an amino group, which then participated in further cyclization. nih.gov

| Transformation | Reagent(s) | Ring Affected | Product Description |

| Reduction | Palladium, Platinum Oxide | Pyrimidine | 1,2-Dihydro derivative |

| Reduction | Platinum Oxide | Benzene | Octahydro-quinazolinone |

| Oxidation | Potassium Permanganate (acidic) | Pyrimidine | Benzoylene urea |

| Oxidation | Potassium Permanganate (neutral/alkaline) | Pyrimidine | Quinazolone oxalate |

Catalytic Transformations Involving this compound as a Substrate

While catalytic methods are extensively used for the synthesis of the quinazolinone scaffold, examples of catalytic transformations using this compound as the starting substrate are less common. The synthesis of quinazolinones often employs transition-metal catalysts, such as palladium or copper, to facilitate C-N bond formation and cyclization. mdpi.commdpi.com

For instance, palladium-catalyzed multicomponent reactions are used to construct the quinazolin-4(3H)-one core from precursors like 2-aminobenzamides and aryl halides. mdpi.commdpi.com Copper-catalyzed Ullmann-type couplings are also employed for the synthesis of quinazolines. nih.govnih.gov These synthetic examples highlight the amenability of the quinazoline system to catalytic processes. Applying such catalytic transformations to a pre-formed this compound would typically require the prior installation of a reactive handle, such as a halogen atom, to enable reactions like Suzuki or Buchwald-Hartwig cross-coupling on either the benzene or N-phenyl ring.

Applications of 1 Phenylquinazolin 2 1h One in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block and Intermediate in Complex Molecule Synthesis

1-Phenylquinazolin-2(1H)-one and its derivatives are recognized as important building blocks in the synthesis of various bioactive substances. mdpi.com The quinazolinone core is a prevalent structural motif in numerous naturally occurring alkaloids, such as febrifugine, an antimalarial agent. mdpi.commdpi.com In synthetic organic chemistry, these compounds serve as crucial intermediates for constructing more complex molecular architectures. Their utility stems from the reactivity of the quinazolinone scaffold, which allows for further functionalization and elaboration.

The development of novel synthetic methodologies has expanded the role of quinazolinone derivatives as versatile synthons. mdpi.com For instance, they are used as precursors in the synthesis of compounds with potential applications in medicinal chemistry, including agents with anticancer, anti-inflammatory, and anticonvulsant properties. mdpi.commdpi.com The ability to modify the quinazolinone structure at various positions makes it a valuable template for generating libraries of compounds for drug discovery. mdpi.comnih.gov

Role in the Construction of Fused Heterocyclic Systems

The quinazolinone scaffold is frequently employed in the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. rsc.org Various synthetic strategies have been developed to construct polycyclic structures incorporating the quinazolinone ring.

One notable approach involves the synthesis of isoindolo[1,2-b]quinazolin-10(12H)-ones. mdpi.com This is achieved through a palladium-catalyzed reaction starting from 2-bromo- or 2-iodo-anilines and 2-bromobenzylamines, incorporating two molecules of carbon monoxide to build the tetracyclic framework. mdpi.com Another strategy focuses on creating pyrazolo[1,5-c]quinazolin-2-one derivatives, which have shown potential as cytotoxic agents. nih.gov This molecular hybridization combines the pharmacophores of pyrazole (B372694) and quinazolinone to generate novel chemical entities with potentially enhanced pharmacological properties. nih.gov The synthesis of these fused systems often involves multi-step sequences that may include ring-opening, ring expansion, and ring closure reactions. nih.gov

Furthermore, methods like the Buchwald-Hartwig cross-coupling reaction have been successfully used to synthesize quinazolinone derivatives fused with five-membered heterocycles such as thiazole, imidazole, thiophene, pyrrole, and pyrazole. bohrium.com This reaction allows for the coupling of a 2'-bromo five-membered heterocyclic ester derivative with a 2-aminopyridine (B139424) derivative, followed by intramolecular cyclization. bohrium.com

The table below summarizes selected examples of fused heterocyclic systems derived from quinazolinone precursors.

| Fused Heterocyclic System | Synthetic Precursors | Key Reaction Type |

| Isoindolo[1,2-b]quinazolin-10(12H)-ones | 2-haloanilines, 2-bromobenzylamines, Carbon Monoxide | Palladium-catalyzed carbonylation |

| Pyrazolo[1,5-c]quinazolin-2-ones | Oxazolones | Ring-opening, ring expansion, ring closure |

| Five-membered heterocycle-fused quinazolinones | 2'-bromo five-membered heterocyclic esters, 2-aminopyridine derivatives | Buchwald-Hartwig cross-coupling |

Applications in Multicomponent Reactions (MCRs) for Diverse Molecular Architectures

Multicomponent reactions (MCRs) have become a powerful tool for the efficient and rapid construction of complex molecules, and quinazolinone derivatives are frequently synthesized using these methods. mdpi.comscilit.com MCRs offer several advantages, including the formation of multiple bonds in a single step, reduced waste, and lower solvent usage, making them an environmentally friendly approach. mdpi.com

Various MCR strategies have been developed for the synthesis of quinazolin-4(3H)-ones. These can be broadly categorized into metal-catalyzed reactions and isatoic-anhydride-based strategies. mdpi.comscilit.com Palladium-catalyzed four-component reactions, for example, utilize 2-bromoanilines, various amines, and ortho esters with carbon monoxide to produce N-aryl(alkyl)-substituted quinazolin-4(3H)-ones in good to excellent yields. mdpi.com Copper-catalyzed MCRs have also been employed to synthesize 2-(2-(1,2,3-triazol-1-yl)phenyl)quinazolin-4(3H)-one, creating hybrid molecules with potential pharmacological activities. mdpi.com

Isatoic anhydride (B1165640) is a common starting material in three-component reactions for synthesizing 2,3-disubstituted quinazoline-4(3H)-ones. mdpi.com These reactions often involve an aromatic aldehyde and an amine component, and can be facilitated by ultrasound irradiation and heterogeneous catalysts like nano-scale TiO2@SiO2, leading to high yields in short reaction times. mdpi.com

The following table details examples of multicomponent reactions used to synthesize quinazolinone derivatives.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product |

| Palladium-Catalyzed Four-Component Reaction | 2-bromoanilines, amines, ortho esters, carbon monoxide | Pd(OAc)2/BuPAd2 | N-aryl(alkyl)-substituted quinazolin-4(3H)-ones |

| Copper-Catalyzed Multicomponent Reaction | Terminal alkyne, 2-azidobenzaldehyde, amine | CuI, Et3N | 2-(2-(1,2,3-triazol-1-yl)phenyl)quinazolin-4(3H)-one |

| Ultrasound-Assisted Three-Component Reaction | Isatoic anhydride, aromatic aldehydes, amines | nano-scale TiO2@SiO2, ultrasound | 2,3-disubstituted quinazoline-4(3H)-ones |

Ligand Design in Inorganic or Organometallic Catalysis

While the primary focus of research on this compound and its analogs has been in medicinal chemistry, the inherent structural features of the quinazolinone scaffold suggest potential applications in ligand design for inorganic and organometallic catalysis. The nitrogen and oxygen atoms within the heterocyclic ring system can act as coordination sites for metal centers.

The design of organometallic compounds for catalysis often involves ligands that can tune the electronic and steric properties of the metal complex, thereby controlling its reactivity and selectivity. semanticscholar.org For instance, novel metalated phosphino (B1201336) ligands have been developed where a phosphine (B1218219) unit is attached to a metalated π-arene platform, and these have been shown to be active in metal-catalyzed cycloisomerization reactions. ipcm.fr Although direct examples of this compound being used as a ligand in catalysis are not extensively reported in the provided search results, the broader class of nitrogen-containing heterocycles is well-established in this field. The development of new catalytic systems is an ongoing area of research, and the quinazolinone framework presents an opportunity for the design of novel ligands.

Development of Novel Organic Materials (e.g., optoelectronics, polymers – general, non-specific)

The quinazoline (B50416) and quinazolinone frameworks are not only important in medicinal chemistry but also have applications in materials science. mdpi.com These heterocyclic compounds have been investigated for their potential use in the development of novel organic materials. For example, some quinazoline derivatives are used in the preparation of functional materials for synthetic chemistry. nih.gov

The properties of quinazoline derivatives are influenced by the degree of conjugation and the nature and position of substituents on the rings. nih.gov This tunability makes them attractive candidates for applications in areas such as optoelectronics. By modifying the molecular structure, it is possible to alter properties like light absorption and emission, which are crucial for optoelectronic devices. While specific examples of this compound in these applications are not detailed in the provided search results, the general potential of the quinazolinone scaffold in materials science is recognized.

Future Research Directions and Unexplored Avenues for 1 Phenylquinazolin 2 1h One

Development of Novel and Sustainable Synthetic Methodologies

The development of synthetic methods for quinazolinone derivatives is increasingly guided by the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials. bohrium.commagnusconferences.com Future research will likely focus on refining these approaches for the synthesis of 1-Phenylquinazolin-2(1H)-one.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing intermediate isolation and purification steps. frontiersin.orgmdpi.com The application of MCRs for synthesizing N-substituted quinazolinones is a promising avenue. nih.govacs.org For instance, a one-pot, four-component reaction involving an isatoic anhydride (B1165640), an amine, an orthoester, and a phenyl boronic acid could provide a direct and atom-economical route to this compound and its derivatives.

Novel Catalytic Systems: The exploration of advanced catalysts is central to developing sustainable synthetic protocols.

Heterogeneous Catalysts: Magnetically recoverable palladium nanocatalysts have shown high efficacy (82-98% yields) and can be recycled multiple times (>89% activity after five cycles) in the synthesis of related quinazolinones, offering a cost-effective and environmentally friendly alternative to homogeneous catalysts. frontiersin.org

Organocatalysis: Metal-free catalytic systems are gaining traction. frontiersin.org Organocatalysts like triethanolamine (B1662121) (TEOA) and taurine (B1682933) have been used for quinazolinone synthesis in aqueous media, aligning with green chemistry principles. frontiersin.org

Nanocatalysts: The use of nanohybrid superparamagnetic catalysts under microwave irradiation and solvent-free conditions represents another innovative approach, offering high efficiency and easy catalyst recovery. researchgate.net

Eco-Friendly Reaction Conditions:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. bohrium.commdpi.com Microwave-assisted synthesis has been successfully employed in one-pot reactions using deep eutectic solvents (DES), such as choline (B1196258) chloride:urea (B33335), as a green alternative to volatile organic solvents. researchgate.net

Aqueous Media: Utilizing water as a solvent is a key goal of green chemistry. frontiersin.org Developing robust synthetic methods for this compound that proceed efficiently in water would be a significant advancement.

| Methodology | Key Features | Catalyst/Medium Example | Reported Advantages | Reference |

|---|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, reduced waste. | Palladium-catalyzed four-component reaction. | Efficient construction of complex molecules in a single step. | mdpi.comacs.org |

| Magnetic Nanocatalysis | High catalytic activity, easy recovery and reusability. | Magnetically recoverable Palladium catalyst. | Recyclable catalyst with >89% activity after 5 cycles. | frontiersin.org |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, energy efficiency. | Deep Eutectic Solvents (e.g., Choline chloride:urea). | Environmentally benign, faster reaction rates. | mdpi.comresearchgate.net |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, operates at room temperature. | Dodecylbenzene sulfonic acid (DBSA) in water. | Energy efficient, uses green solvent system. | frontiersin.org |

Advanced Computational Studies for Predictive Design

Computational chemistry offers powerful tools for designing novel this compound derivatives with specific, pre-determined properties. By modeling molecular structures and predicting their behavior, researchers can prioritize synthetic targets, saving time and resources.

Density Functional Theory (DFT): DFT calculations are crucial for understanding the electronic structure, stability, and reactivity of molecules. mdpi.commui.ac.ir For this compound, DFT can be used to:

Predict the relative stabilities of different isomers and conformers. mdpi.com

Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and photophysical properties. nih.gov

Investigate reaction mechanisms, such as the regioselectivity of cycloaddition reactions, to guide synthetic efforts. mdpi.com

Molecular Docking and Dynamics: While heavily used in drug discovery, molecular docking can also be employed in materials science to predict how a molecule might interact with a surface or within a crystal lattice. ekb.egnih.gov For example, docking studies could predict the binding mode and affinity of this compound derivatives to enzymes or other protein targets. researchgate.netnih.gov Molecular dynamics simulations can further assess the stability of these interactions over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their properties. nih.govrsc.org By developing robust 3D-QSAR models for quinazolinone derivatives, researchers can predict the activity of new, unsynthesized analogues. frontiersin.orgfrontiersin.org This approach allows for the rational design of molecules with enhanced properties by identifying key structural features, such as steric and electronic fields, that influence activity. frontiersin.org

| Computational Method | Primary Application | Information Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Predicting molecular properties and reactivity. | Isomer stability, electronic structure (HOMO/LUMO), reaction mechanisms. | mdpi.comnih.govmdpi.com |

| Molecular Docking | Predicting binding modes and affinities. | Interaction with target sites (e.g., enzymes, material surfaces). | researchgate.netnih.gov |

| 3D-QSAR | Developing structure-activity relationship models. | Predicting the activity of novel compounds; guiding structural modifications. | nih.govfrontiersin.orgfrontiersin.org |

Exploration of New Reactivity Patterns and Selectivity

Future research should aim to uncover novel chemical transformations of the this compound core, enabling the synthesis of more complex and functionally diverse molecules. A key area of focus is the selective functionalization of specific positions on the heterocyclic ring system.

C-H Bond Functionalization: Direct C-H functionalization is a highly desirable strategy as it avoids the need for pre-functionalized substrates, making syntheses more efficient. rsc.org Transition-metal catalysis (using metals like palladium, copper, or iron) has been employed for various C-H functionalization reactions on the quinazolinone scaffold, including arylation, amination, alkylation, and halogenation. rsc.orgmdpi.com Exploring these reactions on the 1-phenyl derivative could unlock pathways to a wide array of novel structures. For instance, copper-catalyzed aerobic oxidative C-H amination offers a route to introduce new nitrogen-containing groups. nih.gov

Cascade and Tandem Reactions: Designing reactions where multiple bonds are formed in a sequential, one-pot process is a powerful strategy for building molecular complexity. mdpi.com Research into cascade reactions, such as a radical addition/cyclization of the quinazolinone core with other reactants, could lead to the construction of novel fused heterocyclic systems. researchgate.net Similarly, palladium-catalyzed tandem reactions have been used to assemble complex quinazoline (B50416) structures from simple starting materials. mdpi.com

Selective Synthesis: The quinazolinone ring has multiple positions available for substitution, and achieving high selectivity is a significant challenge. nih.gov Future work should focus on developing methods that can selectively modify one position over another. For example, exploring the polarization of the 3,4-double bond could lead to selective addition reactions. nih.gov The development of catalysts and directing groups that can control the regioselectivity of functionalization reactions on the this compound skeleton is a critical area for investigation.

Expansion of Applications in Non-Biological Chemical Fields

While the biological activities of quinazolinones are well-documented, their potential in non-biological fields remains largely unexplored. The unique structural and electronic properties of the this compound scaffold suggest potential applications in materials science and catalysis.

Functional Organic Materials: Nitrogen-containing heterocycles are integral components of many functional organic materials used in electronics. mui.ac.ir The quinazoline framework's conjugated system suggests it could be a valuable building block for:

Organic Light-Emitting Diodes (OLEDs): The photophysical properties of this compound derivatives, which can be predicted using DFT calculations, could be tuned to create materials for use in OLEDs.

Organic Field-Effect Transistors (OFETs): The potential for π-π stacking and charge transport in crystalline quinazolinone derivatives could be harnessed for applications in organic electronics. mui.ac.ir

Agrochemicals: Some quinazolinone derivatives have found use as fungicides in agriculture. researchgate.net This indicates a potential avenue for developing new this compound analogues with applications in crop protection, moving beyond the traditional focus on human medicine.

Catalysis: The quinazolinone structure itself, with its multiple heteroatoms, could serve as a ligand for metal catalysts. By coordinating to a metal center, a modified this compound could influence the catalytic activity and selectivity of chemical reactions, opening a new role for this scaffold in synthetic chemistry.

Further investigation into the fundamental chemical and physical properties of this compound is essential to unlock its full potential in these emerging non-biological applications.

Q & A

Q. How do electronic and steric effects of substituents modulate the SIRT1 inhibitory activity of quinazolinone derivatives?

- Methodological Answer : Derivatives like MHY2251 (a 2,3-dihydroquinazolin-4(1H)-one analog) exhibit IC values of 0.5–2.0 µM against SIRT1. Computational docking (AutoDock Vina) reveals that 2-(benzo[d][1,3]dioxol-5-yl) groups enhance binding via π-π stacking with Phe414 and His363 residues. Steric bulk at the 3-position reduces activity due to clashes with the hydrophobic pocket .

Q. What strategies address contradictions in reported biological activity data for quinazolinone analogs?

- Methodological Answer : Discrepancies in IC values (e.g., antimicrobial vs. anticancer assays) often arise from assay conditions (e.g., pH, serum proteins). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., fluorescence polarization for target engagement). Meta-analysis of substituent trends (e.g., halogenation vs. methoxylation) clarifies structure-activity relationships .

Q. Can computational models predict the metabolic stability of this compound derivatives?

- Methodological Answer : YES. QSAR models built with ADMET predictors (e.g., SwissADME) identify metabolic soft spots. For example, 4-phenyl substitution reduces CYP3A4-mediated oxidation due to steric hindrance, improving half-life (t) in microsomal assays. MD simulations (AMBER) further validate hydrogen bonding with CYP active sites .

Q. How do solvent interactions in ionic liquids affect the regioselectivity of quinazolinone synthesis?

- Methodological Answer : Polar ionic liquids (e.g., [EMIM]OAc) stabilize transition states via hydrogen bonding, favoring 1,2-dihydroquinazolin-4(1H)-one formation over competing pathways. Kinetic studies (GC-MS monitoring) show a 3:1 regioselectivity ratio in [BMIM]PF₆ vs. 1:1 in DMF, attributed to solvent dielectric constants (ε = 12–15) .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in quinazolinone bioactivity studies?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill slopes ≈1) for IC determination. Bootstrap resampling (n=1000 iterations) calculates 95% confidence intervals. For synergistic effects (e.g., with β-lactams), apply the Chou-Talalay combination index (CI <1 indicates synergy) .

Q. How can crystallographic data resolve tautomeric equilibria in quinazolinone derivatives?

- Methodological Answer : Low-temperature (100 K) X-ray diffraction captures dominant tautomers. For example, 2-thio derivatives favor the thione tautomer (C=S) in the solid state, while solution -NMR (DMSO-d) shows dynamic exchange between thione and thiol forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.